![molecular formula C16H20ClN3 B2775378 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine CAS No. 1396576-79-6](/img/structure/B2775378.png)
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibitor for Cancer Treatment
One application involves its structural similarity to compounds acting as Aurora kinase inhibitors, indicating potential utility in cancer treatment. The study describes an Aurora kinase inhibitor that could inhibit Aurora A, suggesting its usefulness in treating cancer due to its pharmacological action on cell cycle regulation and mitosis (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Research into the molecular interactions of compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine" with receptors, such as the CB1 cannabinoid receptor, provides insights into their binding affinities and pharmacophores. This has implications for drug design and understanding receptor-ligand interactions (J. Shim et al., 2002).
Synthesis of Key Intermediates
The compound has been used in synthesizing key intermediates for pharmaceuticals, such as Crizotinib, highlighting its importance in the development of targeted cancer therapies. A robust synthesis method for producing such intermediates demonstrates the compound's utility in medicinal chemistry (Steven J. Fussell et al., 2012).
Adenosine Receptor Antagonists
Another study explores derivatives for their role as adenosine receptor antagonists, indicating potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer. The research into water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists exemplifies the compound's relevance in developing new pharmacological agents (P. Baraldi et al., 2012).
Receptor Binding Assays
The compound's structural analogs have been synthesized and evaluated for their binding affinity towards dopamine receptors, suggesting its utility in studying neurotransmission and potential applications in treating neurological disorders. This illustrates the compound's significance in receptor binding assays and neuropharmacology research (Li Guca, 2014).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYJCWICVTBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.